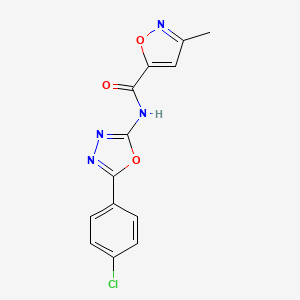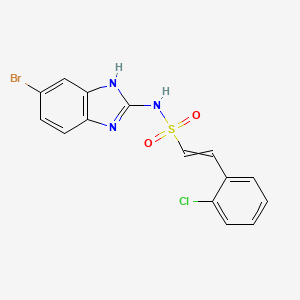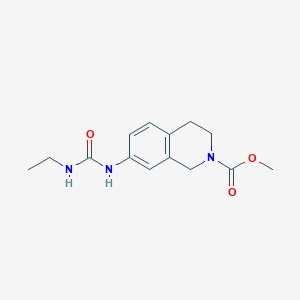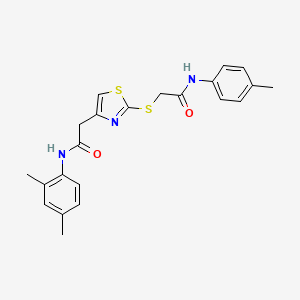![molecular formula C12H9N3OS B2915969 2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine CAS No. 478245-64-6](/img/structure/B2915969.png)
2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a unique combination of isoxazole, thiazole, and pyridine rings.
作用机制
Target of Action
The compound “2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine” is a derivative of isoxazole . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have been reported to act as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants . .
Mode of Action
The mode of action of isoxazole derivatives can vary depending on the specific derivative and its target. For instance, some isoxazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation and pain . .
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, COX-1 inhibitors can affect the arachidonic acid pathway, leading to reduced production of prostaglandins and other inflammatory mediators . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary depending on its specific targets and mode of action. For instance, COX-1 inhibitors can reduce inflammation and pain by decreasing the production of inflammatory mediators . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine typically involves the formation of the isoxazole and thiazole rings followed by their coupling with a pyridine moiety. One common method involves the cyclization of hydroximinoyl chlorides with terminal alkynes to form the isoxazole ring . The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea . These intermediates are then coupled with a pyridine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
化学反应分析
Types of Reactions
2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
科学研究应用
2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Thiazole derivatives: Compounds with thiazole rings and varying functional groups.
Pyridine derivatives: Compounds with pyridine rings and different substituents.
Uniqueness
2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
5-methyl-4-(2-pyridin-2-yl-1,3-thiazol-5-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-8-9(6-15-16-8)11-7-14-12(17-11)10-4-2-3-5-13-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGIZHZVOJWFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CN=C(S2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2915888.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2915890.png)
![N-(2-hydroxyethyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2915892.png)

![ethyl 4-(2-{[3-(2,3-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2915896.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2915899.png)

![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2915902.png)


![1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2915905.png)
![N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2915907.png)
![(2-phenylsulfanylpyridin-3-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2915908.png)
